6-Chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine is a complex organic compound known for its structural and functional diversity. It is classified under the benzoxazine family, which are heterocyclic compounds containing oxygen and nitrogen atoms in their ring structure. The compound is primarily recognized as an impurity associated with the synthesis of Efavirenz, an antiretroviral medication used to treat HIV/AIDS.
This compound falls under the category of pharmaceutical intermediates and impurities, often studied in the context of drug development and safety assessments. Its unique structure, which includes a trifluoromethyl group and a cyclopropyl moiety, contributes to its biological activity and potential applications in medicinal chemistry.
The synthesis of 6-Chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine typically involves multiple steps that include the formation of the benzoxazine ring and the introduction of various substituents.
The molecular structure of 6-Chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine can be represented with specific structural formulas:
The structure features a benzene ring substituted with a methoxy group and a cyclopropylethynyl group, alongside a chlorinated aromatic system.
The chemical reactivity of 6-Chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine can be characterized by several key reactions:
Research indicates that compounds similar to Efavirenz can modulate reverse transcriptase activity or influence lipid metabolism pathways . Understanding these mechanisms is critical for assessing safety profiles during drug development.
Data regarding stability under various conditions (light, temperature) are essential for storage guidelines; generally recommended storage at +4°C .
6-Chloro-4-(2-cyclopropylethynyl)-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazine finds its primary application as an impurity marker in pharmaceutical research related to Efavirenz production. Its study aids in understanding the synthesis pathways and potential side effects associated with antiretroviral drugs.
Moreover, due to its unique structural features, it may also serve as a lead compound for further synthetic modifications aimed at developing novel therapeutic agents targeting various diseases beyond HIV/AIDS.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: